
Dabigatran Etexilate Mesylate
Descripción general
Descripción
Dabigatran etexilate mesylate es un inhibidor directo de la trombina reversible y sintético, utilizado como anticoagulante. Se utiliza principalmente para prevenir accidentes cerebrovasculares y embolismo sistémico en pacientes con fibrilación auricular no valvular, así como para tratar y prevenir la trombosis venosa profunda y la embolia pulmonar . This compound es un profármaco que se convierte en su forma activa, dabigatran, en el cuerpo .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de dabigatran etexilate mesylate involucra múltiples pasos. Un método incluye la condensación de 4-aminobenzamida o su sal con cloroformiato de hexilo para obtener N-n-hexil-4-aminobenzamida-carbamato. Este intermedio se hace reaccionar posteriormente con R1CH2COOH para producir ácido 2-(4-(N’-(n-hexil formato)amidino)anilina)acético . Otro método involucra el uso de un nuevo sintón, N-hexil-4-nitrofenil carbonato, que simplifica el proceso y reduce las impurezas .
Métodos de Producción Industrial: La producción industrial de this compound se centra en optimizar el rendimiento y la pureza. El proceso involucra la preparación de intermediarios cristalinos, que luego se convierten al producto final a través de condiciones de reacción controladas . El uso de intermediarios cristalinos asegura la consistencia y la calidad en la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones: Dabigatran etexilate mesylate sufre hidrólisis para convertir en su forma activa, dabigatran . Esta hidrólisis es facilitada por carboxilesterasas intestinales y hepáticas .
Reactivos y Condiciones Comunes: La reacción de hidrólisis típicamente ocurre bajo condiciones fisiológicas en el cuerpo, involucrando enzimas como carboxilesterasas .
Principales Productos Formados: El producto principal formado a partir de la hidrólisis de this compound es dabigatran, que actúa como un inhibidor directo de la trombina .
Aplicaciones Científicas De Investigación
Pharmacological Profile
Dabigatran etexilate is a prodrug that is converted into its active form, dabigatran, in the body. It works by directly inhibiting thrombin, a key enzyme in the coagulation cascade, thereby preventing the conversion of fibrinogen to fibrin and impairing blood clot formation .
Key Indications:
- Non-valvular Atrial Fibrillation: Reduces the risk of stroke and systemic embolism .
- Venous Thromboembolism (VTE): Treatment and prevention of deep vein thrombosis (DVT) and pulmonary embolism (PE) in adults and pediatric patients .
- Surgical Prophylaxis: Prevents DVT and PE in patients undergoing hip replacement surgery .
Clinical Applications
Dabigatran etexilate has been extensively studied for its effectiveness in various clinical settings:
- Atrial Fibrillation: A significant body of research indicates that dabigatran reduces the incidence of stroke in patients with non-valvular atrial fibrillation. A retrospective cohort study showed that dabigatran was associated with a higher risk of major bleeding compared to warfarin but had a lower risk of intracranial hemorrhage .
- Venous Thromboembolism: In pediatric populations, dabigatran etexilate is indicated for treating VTE after at least five days of parenteral anticoagulation. Studies have demonstrated its efficacy in preventing recurrent VTE in children aged 8-18 years .
- Formulation Studies: Recent evaluations of different formulations of this compound have shown that optimized formulations can enhance drug solubility and bioavailability, which is crucial for effective treatment outcomes .
Case Studies
Several case studies provide insights into the practical applications and outcomes associated with dabigatran etexilate:
- Case Study on Efficacy: A study comparing an optimized formulation of this compound with the original formulation demonstrated comparable dissolution profiles, indicating that the new formulation could maintain therapeutic levels effectively over time .
- Safety Profile Analysis: A retrospective analysis involving Medicare beneficiaries highlighted that while dabigatran users experienced a higher overall bleeding risk compared to those on warfarin, it was particularly concerning for patients with chronic kidney disease or those aged 75 years or older .
Comparative Efficacy
A summary table comparing this compound with other anticoagulants like warfarin is provided below:
Feature | This compound | Warfarin |
---|---|---|
Mechanism | Direct thrombin inhibitor | Vitamin K antagonist |
Onset of Action | Rapid (2-4 hours) | Slow (days) |
Monitoring | Not required | INR monitoring required |
Major Bleeding Risk | Higher risk | Lower risk |
Gastrointestinal Bleeding Risk | Higher risk | Lower risk |
Contraindications | Mechanical prosthetic heart valves | Many drug interactions |
Mecanismo De Acción
Dabigatran etexilate mesylate es un profármaco que se hidroliza a dabigatran en el cuerpo . Dabigatran es un inhibidor directo de la trombina, competitivo y reversible, que evita la conversión de fibrinógeno en fibrina, inhibiendo así la formación de coágulos . Al bloquear la trombina, dabigatran reduce el riesgo de eventos tromboembólicos .
Compuestos Similares:
- Warfarina
- Heparinas
- Heparinas de bajo peso molecular
- Rivaroxabán
- Apixabán
Comparación: this compound difiere de los anticoagulantes tradicionales como la warfarina y las heparinas en varias formas. A diferencia de la warfarina, dabigatran no requiere monitoreo regular de sangre y tiene menos interacciones con alimentos y medicamentos . En comparación con las heparinas, dabigatran se administra por vía oral, lo que lo hace más conveniente para los pacientes . Además, dabigatran tiene un efecto anticoagulante más predecible en comparación con otros inhibidores directos de la trombina como rivaroxabán y apixabán .
Comparación Con Compuestos Similares
- Warfarin
- Heparins
- Low-molecular-weight heparins
- Rivaroxaban
- Apixaban
Comparison: Dabigatran etexilate mesylate differs from traditional anticoagulants like warfarin and heparins in several ways. Unlike warfarin, dabigatran does not require regular blood monitoring and has fewer food and drug interactions . Compared to heparins, dabigatran is orally administered, making it more convenient for patients . Additionally, dabigatran has a more predictable anticoagulant effect compared to other direct thrombin inhibitors like rivaroxaban and apixaban .
Propiedades
IUPAC Name |
ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41N7O5.CH4O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;1-5(2,3)4/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1H3,(H,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETBXHPXHHOLOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4.CS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45N7O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872728-81-9 | |
Record name | Dabigatran etexilate mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872728-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dabigatran etexilate mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872728819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DABIGATRAN ETEXILATE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC7NUW5IIT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.